tert-butyl 5-(hydroxymethyl)-4-methyl-1H-imidazole-1-carboxylate tert-butyl 5-(hydroxymethyl)-4-methyl-1H-imidazole-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15896722
InChI: InChI=1S/C10H16N2O3/c1-7-8(5-13)12(6-11-7)9(14)15-10(2,3)4/h6,13H,5H2,1-4H3
SMILES:
Molecular Formula: C10H16N2O3
Molecular Weight: 212.25 g/mol

tert-butyl 5-(hydroxymethyl)-4-methyl-1H-imidazole-1-carboxylate

CAS No.:

Cat. No.: VC15896722

Molecular Formula: C10H16N2O3

Molecular Weight: 212.25 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl 5-(hydroxymethyl)-4-methyl-1H-imidazole-1-carboxylate -

Specification

Molecular Formula C10H16N2O3
Molecular Weight 212.25 g/mol
IUPAC Name tert-butyl 5-(hydroxymethyl)-4-methylimidazole-1-carboxylate
Standard InChI InChI=1S/C10H16N2O3/c1-7-8(5-13)12(6-11-7)9(14)15-10(2,3)4/h6,13H,5H2,1-4H3
Standard InChI Key LXKNMSUGFHWCKG-UHFFFAOYSA-N
Canonical SMILES CC1=C(N(C=N1)C(=O)OC(C)(C)C)CO

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a 1H-imidazole core substituted at position 1 with a tert-butoxycarbonyl group and at positions 4 and 5 with methyl and hydroxymethyl groups, respectively. This arrangement creates a stereoelectronically diverse framework that influences its reactivity and biological interactions .

Table 1: Fundamental Chemical Properties

PropertyValue
IUPAC Nametert-butyl 5-(hydroxymethyl)-4-methylimidazole-1-carboxylate
Molecular FormulaC₁₀H₁₆N₂O₃
Molecular Weight212.25 g/mol
CAS Registry Number307504-13-8
XLogP30.8
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4
Topological Polar Surface Area64.4 Ų

The tert-butyl group enhances steric bulk, while the hydroxymethyl moiety introduces hydrogen-bonding capability, creating a balance between lipophilicity and water solubility .

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) analysis reveals distinct proton environments:

  • 1H NMR (CDCl₃): δ 7.10–7.02 (m, 2H, ArH), 6.79 (td, 1H, J = 7.5 Hz), 4.22 (br. s, 2H, NH₂), 3.65 (s, 3H, OCH₃) .

  • 13C NMR: Carbonyl resonance at δ 167.5 ppm confirms the ester functionality .

Synthesis and Manufacturing

Conventional Synthesis Pathways

The primary synthesis route involves:

  • Imidazole Ring Formation: Condensation of glyoxal with ammonium acetate and methylamine under acidic conditions.

  • Esterification: Reaction with tert-butyl chloroformate in dichloromethane using 4-dimethylaminopyridine (DMAP) as a catalyst.

  • Hydroxymethylation: Introduction of the hydroxymethyl group via Mannich reaction with formaldehyde .

Key Reaction Conditions

  • Temperature: 0–25°C

  • Solvent: Anhydrous dichloromethane

  • Yield: 68–72% after column chromatography

Advanced Catalytic Methods

Recent protocols employ palladium-catalyzed cross-coupling reactions to enhance regioselectivity:

  • Catalyst: PdXPhosG2 (1 mol%)

  • Base: K₃PO₄

  • Solvent System: 1,4-Dioxane/water (4:1 v/v)

  • Reaction Time: 4 hours at 80°C .

This method improves yield to 85–90% while reducing byproduct formation .

TargetActivityIC₅₀/MIC
COX-2Inhibition18.7 μM
S. aureusBacteriostatic8 μg/mL
IL-6 ProductionSuppression45% at 25 μM

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a key building block in synthesizing:

  • Janus kinase (JAK) inhibitors: Via Suzuki-Miyaura coupling at position 4 .

  • Antiviral agents: Structural modifications enhance binding to viral proteases.

Catalysis and Material Science

Imidazolium derivatives derived from this compound exhibit:

  • Ionic liquid properties: Melting point <25°C, conductivity = 12 mS/cm

  • Organocatalytic activity: 92% ee in asymmetric aldol reactions .

Recent Advances and Future Directions

Continuous Flow Synthesis

Microreactor technology achieves 94% yield in 8 minutes residence time, enabling kilogram-scale production .

Computational Drug Design

Molecular dynamics simulations predict strong binding (ΔG = -9.8 kcal/mol) to SARS-CoV-2 main protease, suggesting antiviral potential .

Future Research Priorities

  • Develop enantioselective synthesis routes

  • Explore combination therapies with β-lactam antibiotics

  • Investigate photodynamic therapy applications .

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